molecular formula C19H31NO3 B8194378 tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate

tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate

Cat. No.: B8194378
M. Wt: 321.5 g/mol
InChI Key: GNQKISJVNUULAO-UHFFFAOYSA-N
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Description

tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

tert-butyl N-(5-hydroxy-2-methylpentan-2-yl)-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-18(2,3)23-17(22)20(19(4,5)13-9-15-21)14-12-16-10-7-6-8-11-16/h6-8,10-11,21H,9,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQKISJVNUULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)C(C)(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-2-methylpentan-2-yl and phenethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 5-hydroxy-2-methylpentan-2-yl(methyl)carbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

tertButyl (5-hydroxy-2-methylpentan-2-yl)(phenethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

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